

Physical and chemical properties of 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride

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Compound of Interest

Compound Name: 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride

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An In-depth Technical Guide to **3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride**

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the physical and chemical properties of **3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride**. The information presented herein is synthesized from established scientific literature and chemical data sources to ensure accuracy and reliability, providing a foundational understanding for its application in laboratory and development settings.

Compound Identification and Molecular Structure

3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride is a heterocyclic compound featuring a saturated five-membered thiophene ring with a sulfone group and an amine substituent. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it a versatile intermediate in organic synthesis.

- IUPAC Name: 1,1-dioxothiolan-3-amine;hydrochloride[1]
- CAS Number: 51642-03-6[2][3]

- Molecular Formula: C₄H₁₀ClNO₂S[1][2]
- Synonyms: 3-Aminosulfolane hydrochloride, Tetrahydro-3-thiophenamine 1,1-dioxide hydrochloride, 1,1-dioxidotetrahydrothien-3-ylamine hydrochloride[1][2][4]

Molecular Structure

The core structure consists of a sulfolane ring (tetrahydrothiophene 1,1-dioxide) with an amino group at the 3-position. The hydrochloride salt is formed by the protonation of this amino group.

Caption: 2D representation of the compound's structure.

Physicochemical Properties

The physical and chemical characteristics of a compound are critical for its handling, storage, and application in experimental designs.

Summary of Physical Properties

Property	Value	Source
Molecular Weight	171.65 g/mol	[1][5]
Appearance	Solid	[6]
Melting Point	208°C	[2]
Boiling Point	334.9°C at 760 mmHg	[2]
Density	1.314 g/cm ³	[2]
Flash Point	156.3°C	[2]

Solubility

While specific quantitative solubility data is not readily available in all solvents, hydrochloride salts of amines are generally soluble in water and lower-order alcohols like methanol and ethanol. The solubility is expected to decrease in non-polar organic solvents. Experimental determination is recommended for specific applications.

Chemical Profile: Reactivity and Stability

Understanding the chemical behavior of **3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride** is fundamental for its use as a synthetic building block.

- Stability: The compound is stable under recommended storage conditions. As a hydrochloride salt, it is less susceptible to degradation compared to its free base form.
- Incompatible Materials: It should be kept away from strong oxidizing agents and strong bases.^[7] Strong bases will deprotonate the ammonium salt to form the free amine, which may be less stable.
- Hazardous Decomposition Products: Upon combustion, it may produce hazardous decomposition products including carbon oxides (CO, CO₂), nitrogen oxides (NO_x), sulfur oxides (SO_x), and hydrogen chloride gas.
- Reactivity: The primary amino group is a key reactive site, allowing for a variety of chemical transformations. It can participate in nucleophilic substitution and addition reactions, making it a valuable precursor for the synthesis of more complex molecules. This reactivity is harnessed in medicinal chemistry to create derivatives with potential therapeutic properties.^{[8][9]}

Spectroscopic and Analytical Data

Spectroscopic data is essential for the structural confirmation and purity assessment of the compound.

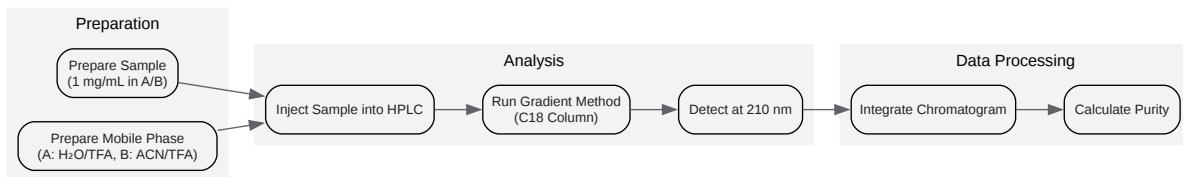
- Infrared (IR) Spectroscopy: An IR spectrum is available for this compound, which would typically show characteristic peaks for the N-H stretching of the amine salt, C-H stretching of the alkyl groups, and strong S=O stretching from the sulfone group.^[1]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the carbon-hydrogen framework and the successful formation of the salt.
- Mass Spectrometry (MS): Mass spectrometry would show the molecular ion peak corresponding to the free base after the loss of HCl, confirming the molecular weight.

Illustrative Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general methodology for assessing the purity of **3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride**. Note: This is a conceptual workflow and should be optimized for specific instrumentation and requirements.

- Preparation of Mobile Phase:
 - Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
 - Mobile Phase B: 0.1% TFA in Acetonitrile.
 - Filter and degas both phases prior to use.
- Sample Preparation:
 - Accurately weigh approximately 1 mg of the compound.
 - Dissolve in a 1:1 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
 - Vortex to ensure complete dissolution.
- HPLC Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 μ L.
 - Detection: UV at 210 nm.
 - Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
- Data Analysis:

- Integrate the chromatogram to determine the area of the main peak and any impurity peaks.
- Calculate the purity as the percentage of the main peak area relative to the total peak area.



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Caption: General workflow for HPLC purity analysis.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical substance.

GHS Hazard Identification

Based on aggregated data, the compound is classified with the following hazards:

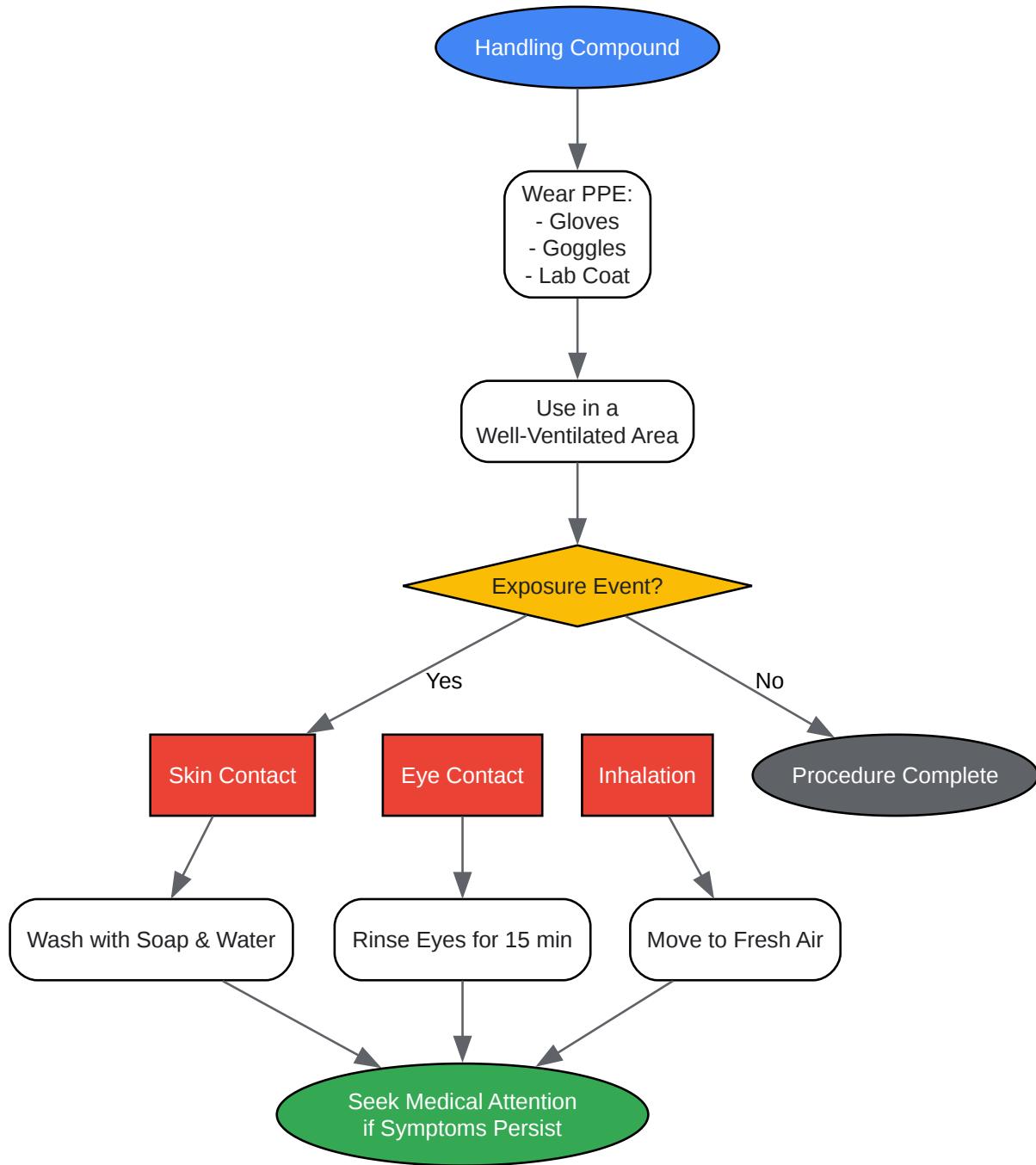
- H302: Harmful if swallowed.[1]
- H315: Causes skin irritation.[1][5]
- H319: Causes serious eye irritation.[1][5]
- H335: May cause respiratory irritation.[1][5]

The signal word is Warning.[5][7]

Recommended Safety and Handling Procedures

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7][10] Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated and exposure limits may be exceeded.[7]
- Handling: Avoid contact with skin, eyes, and clothing.[7] Do not breathe dust.[10] Use only in a well-ventilated area.[7] Wash hands thoroughly after handling.[7][10]
- First Aid:
 - Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[7]
 - Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention. [7]
 - Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]
 - Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[7]
- Storage: Store in a well-ventilated place.[7] Keep the container tightly closed in a dry place. [7][10] Some sources recommend storage under an inert atmosphere at 2-8°C.

Handling and Emergency Protocol

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Caption: Recommended safety and first-aid workflow.

Applications in Research and Drug Development

3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride is a valuable building block in medicinal chemistry. Its structural motifs are of interest for developing novel therapeutic agents.

- **NRF2 Activators:** The 3-aminotetrahydrothiophene 1,1-dioxide scaffold is a key component in the design of non-electrophilic activators of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway.^[8] NRF2 is a critical regulator of cellular antioxidant responses, and its activation is a therapeutic strategy for diseases involving oxidative stress.^[8]
- **Synthetic Intermediate:** Its bifunctional nature (amine and sulfone) makes it a versatile starting material for constructing a library of compounds for screening. For instance, a synthetic method involves reacting 3-cyclobutylsulfone with ammonia and then treating with hydrochloric acid to yield the target compound.^[11] Derivatives have also been explored for potential anticonvulsant and antidepressant activities.^[9]

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